TP-472
Description
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.391 |
IUPAC Name |
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide |
SMILES |
O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TP-472; TP 472; TP472. |
Origin of Product |
United States |
Foundational & Exploratory
TP-472 chemical structure and molecular weight
An In-Depth Technical Guide to the BRD9/7 Chemical Probe: TP-472
Introduction
In the landscape of epigenetic research, chemical probes serve as indispensable tools for dissecting the function of specific proteins within complex biological systems. A significant challenge in this field is the development of potent, selective, and cell-active molecules to enable rigorous pharmacological interrogation of target proteins. This guide provides a comprehensive technical overview of TP-472, a potent and selective chemical probe for Bromodomain-containing proteins 9 (BRD9) and 7 (BRD7).
BRD9 and BRD7 are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription through chromatin remodeling.[1][2][3] BRD9 is a key subunit of the non-canonical BAF (ncBAF) ATP-dependent chromatin remodeling complex, while BRD7 is a component of the PBAF complex.[3] Dysregulation of these proteins has been implicated in various malignancies, including melanoma, synovial sarcoma, and uterine fibroids, making them compelling targets for therapeutic development.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals. It details the physicochemical properties of TP-472, elucidates its mechanism of action, summarizes its application in preclinical models, and provides detailed, field-proven protocols for its use in key biochemical and cell-based assays.
Physicochemical Properties and Identification
TP-472 is a cell-permeable small molecule designed for high-affinity binding to the acetyl-lysine binding pocket of BRD9 and, to a lesser extent, the highly homologous BRD7.[5] Its key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | [5] |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [4][5] |
| Molecular Weight | 333.38 g/mol | [1][5][6] |
| CAS Number | 2079895-62-6 | [4][5][6] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [4][5] |
| SMILES | O=C(C)C1=CC(C2=CC(C(NC3CC3)=O)=CC=C2C)=C4N=CC=CN41 | [4][5][6] |
| InChI Key | RPBMXJHQYJLPDN-UHFFFAOYSA-N | [4][5][6] |
Mechanism of Action: From Target Engagement to Cellular Phenotype
TP-472 functions by competitively inhibiting the interaction between the BRD9/7 bromodomain and acetylated lysine residues on histone tails. This steric hindrance prevents the recruitment of the BAF/PBAF chromatin remodeling complexes to specific gene loci, leading to significant alterations in gene expression.
Transcriptome-wide mRNA sequencing of melanoma cells treated with TP-472 revealed a dual mechanism of anti-tumor activity[1][4]:
-
Suppression of Oncogenic Signaling: TP-472 treatment leads to the downregulation of genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins.[1][4] These proteins are critical for cell adhesion, migration, and proliferation, and their suppression disrupts the tumor microenvironment and key oncogenic signaling pathways.[4]
-
Induction of Apoptosis: The inhibitor causes a marked upregulation of several pro-apoptotic genes, including BAX, MDM2, and CDKN1A (p21), which are associated with the p53 tumor suppressor pathway.[1][4][5] This activation of apoptotic pathways drives programmed cell death in cancer cells.
The following diagram illustrates the established mechanism of action for TP-472.
Caption: Mechanism of TP-472 action in the cell nucleus.
Applications in Preclinical Research: Melanoma Models
TP-472 has demonstrated significant efficacy in both in vitro and in vivo models of melanoma. In cell culture, it effectively inhibits the growth and long-term survival of multiple BRAF mutant melanoma cell lines (e.g., A375, SKMEL-28) at concentrations between 5 and 10 µM.[5]
A key study validated these findings in a mouse xenograft model, providing strong evidence of its in vivo activity.
| In Vivo Study Parameter | Details | Source |
| Model | Melanoma xenograft mouse model | [5] |
| Compound | TP-472 | [5] |
| Dose | 20 mg/kg | [5] |
| Administration Route | Intraperitoneal (i.p.) | [5] |
| Dosing Schedule | Three times per week for 5 weeks | [5] |
| Outcome | Significant inhibition of subcutaneous tumor growth | [5] |
These results underscore the utility of TP-472 as a valuable tool for studying the therapeutic potential of BRD9/7 inhibition in oncology.
Experimental Protocols and Methodologies
The following protocols provide a validated framework for characterizing the interaction of TP-472 with its targets and its effects in a cellular context. The experimental workflow generally proceeds from biochemical validation to cellular target engagement and finally to functional phenotypic assays.
Caption: General experimental workflow for TP-472 characterization.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is the gold standard for directly measuring the thermodynamic parameters of binding interactions.[7] It measures the heat released or absorbed during the titration of a ligand (TP-472) into a sample cell containing the protein (recombinant BRD9 or BRD7). This allows for the precise determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Expertise & Causality:
-
Buffer Matching is Critical: The ligand and protein must be in an identical buffer to prevent large heats of dilution from masking the true binding signal.[8]
-
Concentration Matters (The 'c' value): The concentrations are chosen to satisfy the condition 10 < c < 1000, where c = [Macromolecule] / Kd. This range ensures a sigmoidal binding curve, which is necessary for accurate fitting of the thermodynamic parameters.[8][9]
Methodology:
-
Protein Preparation: Express and purify recombinant human BRD9 (residues 134-239) and BRD7 bromodomains. Perform dialysis extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Compound Preparation: Prepare a 1 mM stock of TP-472 in 100% DMSO. Dilute this stock into the final, matched ITC buffer to the desired syringe concentration (e.g., 100-200 µM). The final DMSO concentration in the syringe and cell must be identical (e.g., 5%).[8][9]
-
Instrument Setup:
-
Thoroughly degas all solutions before loading.
-
Load the protein solution (e.g., 10-20 µM) into the sample cell (~200 µL).
-
Load the TP-472 solution into the injection syringe (~40 µL).
-
Set the experiment temperature to 25°C.
-
-
Titration:
-
Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.
-
Set the stirring speed to 750 rpm.
-
-
Control Experiment: Perform a control titration by injecting the TP-472 solution into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the protein binding data. Fit the integrated heat data to a one-site binding model to determine the Kd, n, and ΔH.
Protocol: NanoBRET™ Target Engagement Assay in Live Cells
The NanoBRET™ assay is a proximity-based method that measures the engagement of a test compound with a target protein in live cells.[10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (BRD9-NLuc) and a fluorescent energy transfer probe (tracer) that binds to the same site. A compound like TP-472 that enters the cell and binds to BRD9 will displace the tracer, causing a dose-dependent decrease in the BRET signal.
Expertise & Causality:
-
Physiological Relevance: This assay confirms that the compound can cross the cell membrane and bind to its intended target in the complex intracellular environment.
-
Competitive Displacement: The assay format directly measures competitive binding at the target, providing a robust measure of intracellular target engagement and apparent affinity (IC₅₀).[10]
Methodology:
-
Cell Culture and Transfection:
-
Tracer and Compound Addition:
-
24 hours post-transfection, prepare a serial dilution of TP-472 in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET™ Tracer (at a pre-determined optimal concentration) and the TP-472 dilutions to the wells.
-
Include "No Tracer" and "No Compound" controls.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters: a 460nm bandpass filter (donor emission) and a 610nm longpass filter (acceptor emission).[13]
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor signal (610nm) by the donor signal (460nm) for each well and subtracting the background from the "No Tracer" control.
-
Plot the corrected BRET ratio against the logarithm of the TP-472 concentration and fit the data to a four-parameter log-logistic curve to determine the IC₅₀.
-
Protocol: Cell-Based Functional Assay (Melanoma Cell Viability)
This protocol assesses the functional consequence of TP-472 target engagement by measuring its effect on cancer cell proliferation.
Expertise & Causality:
-
Phenotypic Readout: This assay links the biochemical and cellular target engagement to a downstream biological effect (inhibition of cell growth), validating the compound's mechanism of action.
-
Dose-Response: A dose-response curve is essential to determine the potency (GI₅₀) of the compound and to identify suitable concentrations for further molecular studies (e.g., Western blot, qPCR).
Methodology:
-
Cell Plating: Seed A375 melanoma cells in a 96-well clear-bottom plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of TP-472 in culture medium, starting from a top concentration of 30 µM. Include a DMSO-only vehicle control.
-
Replace the medium in the cell plate with the medium containing the compound dilutions.
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a CO₂ incubator.
-
Viability Assessment (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the logarithm of the TP-472 concentration and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Trustworthiness: The Importance of a Negative Control
A critical component of any chemical probe-based experiment is the use of a structurally similar but biologically inactive negative control. For TP-472, the corresponding negative control is TP-472N . This molecule is inactive against bromodomains (>20 µM against BRD9) and should be used in parallel in all experiments to ensure that the observed phenotypic effects are due to on-target inhibition of BRD9/7 and not off-target effects or compound artifacts.
Conclusion
TP-472 is a well-characterized, potent, and selective chemical probe for the BRD9 and BRD7 bromodomains. Its demonstrated cell permeability and in vivo activity make it an exceptional tool for investigating the biological roles of these epigenetic readers in health and disease. By employing rigorous experimental methodologies, including biochemical affinity studies, cellular target engagement assays, and functional phenotypic readouts—all alongside the appropriate negative control—researchers can confidently elucidate the downstream consequences of BRD9/7 inhibition. This guide provides the foundational knowledge and validated protocols to empower scientists in their exploration of this important therapeutic target class.
References
-
Yadav, V., et al. (2021). The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis. Cancers (Basel), 13(21), 5516. [Link]
-
Yadav, V., et al. (2021). The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis. PubMed. [Link]
-
Promega Corporation. (n.d.). NanoBRET® Bromodomain/Histone Interaction Assays (Japanese). Retrieved February 20, 2026, from [Link]
-
Gmas, C., et al. (2019). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (148). [Link]
-
Hossan, M. G., et al. (2024). Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells. International Journal of Molecular Sciences, 25(2), 999. [Link]
-
Schwalm, M. P., et al. (2020). Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains. Journal of Medicinal Chemistry, 63(13), 6826-6840. [Link]
-
Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions. Retrieved February 20, 2026, from [Link]
-
American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Retrieved February 20, 2026, from [Link]
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- 3. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
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- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. NanoBRET® Bromodomain/Histone Interaction Assays [promega.kr]
- 12. NanoBRET® Bromodomain/Histone Interaction Assays [promega.com]
- 13. eastport.cz [eastport.cz]
A Technical Guide to the Binding Affinity of TP-472 with BRD9 and BRD7
This guide provides an in-depth analysis of the binding affinity of the selective chemical probe TP-472 for its primary targets, the bromodomains of BRD9 and BRD7. Designed for researchers, scientists, and drug development professionals, this document elucidates the quantitative binding parameters, the methodologies for their determination, and the biological context of this important interaction.
Introduction: The Significance of Selectivity for BRD9 and BRD7
Bromodomain-containing protein 9 (BRD9) and its close homolog, bromodomain-containing protein 7 (BRD7), are critical components of distinct mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes. These complexes play a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the access of transcriptional machinery to DNA.
BRD9 is a defining subunit of the non-canonical BAF (ncBAF) complex, while BRD7 is a key component of the polybromo-associated BAF (PBAF) complex.[1] Although both proteins contain a highly conserved bromodomain that recognizes acetylated lysine residues on histones and other proteins, they are involved in different cellular processes and can have opposing roles in disease, particularly in cancer.[2] For instance, BRD9 has been identified as a dependency in certain cancers, such as synovial sarcoma and acute myeloid leukemia, making it an attractive therapeutic target.[1] Conversely, BRD7 has been described as a potential tumor suppressor.[2]
This functional divergence underscores the critical need for selective chemical probes to dissect the individual biological roles of BRD9 and BRD7. TP-472 has emerged as a valuable tool for this purpose, exhibiting potent and selective inhibition of BRD9.
Quantitative Binding Affinity of TP-472
The binding affinity of TP-472 for the bromodomains of BRD9 and BRD7 has been rigorously quantified using biophysical and cell-based assays. The equilibrium dissociation constant (Kd), a measure of the concentration of a ligand at which half of the target protein is occupied, is the primary metric for defining binding affinity.
| Target Bromodomain | Binding Affinity (Kd) | Assay Method |
| BRD9 | 33 nM | Isothermal Titration Calorimetry (ITC) |
| BRD7 | 340 nM | Isothermal Titration Calorimetry (ITC) |
| BRD9 (in-cell) | EC50 = 320 nM | NanoBRET™ Target Engagement Assay |
Table 1: Experimentally determined binding affinities of TP-472 for BRD9 and BRD7.[3]
As the data indicates, TP-472 demonstrates a clear selectivity for BRD9, with a binding affinity that is approximately 10-fold higher than for BRD7. This selectivity allows for the targeted inhibition of BRD9-containing ncBAF complexes at concentrations where BRD7-containing PBAF complexes are largely unaffected.
Experimental Methodologies for Determining Binding Affinity
The determination of the binding affinity of TP-472 for BRD9 and BRD7 relies on robust and validated biophysical and cell-based techniques. Here, we provide an overview of the principles and a detailed protocol for Isothermal Titration Calorimetry (ITC), a gold-standard method for characterizing biomolecular interactions.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs when two molecules interact. In this case, the binding of TP-472 to the bromodomain of BRD9 or BRD7 is either an exothermic (heat-releasing) or endothermic (heat-absorbing) event. By titrating the inhibitor (ligand) into a solution containing the bromodomain (macromolecule) at a constant temperature, the heat of interaction can be measured for each injection. The resulting data is used to generate a binding isotherm, from which the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.[4]
Causality Behind Experimental Choices:
-
Label-Free Detection: ITC does not require any modification or labeling of the protein or the small molecule, ensuring that the measured interaction is representative of the native state.[4]
-
Direct Measurement: It directly measures the heat of binding, providing a complete thermodynamic profile of the interaction (ΔG, ΔH, and ΔS). This allows for a deeper understanding of the driving forces behind the binding event.[4]
-
In-Solution Measurement: The experiment is performed with both molecules in solution, mimicking physiological conditions more closely than surface-based methods.
Detailed Protocol for ITC Measurement of TP-472 Binding to BRD9/BRD7:
A. Sample Preparation:
-
Protein Expression and Purification: Express and purify the bromodomain of human BRD9 or BRD7 using a suitable expression system (e.g., E. coli). Ensure high purity (>95%) as determined by SDS-PAGE.
-
Buffer Preparation: Prepare a sufficient quantity of ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer used for the protein and the small molecule must be identical to avoid large heats of dilution that can mask the binding signal.[5]
-
Protein Dialysis: Dialyze the purified bromodomain against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Concentration Determination: Accurately determine the concentration of the bromodomain solution using a reliable method such as UV-Vis spectrophotometry at 280 nm with the calculated extinction coefficient.
-
TP-472 Preparation: Dissolve TP-472 in 100% DMSO to create a high-concentration stock solution. Then, dilute the stock solution into the ITC buffer to the desired final concentration. The final DMSO concentration in both the protein and ligand solutions must be identical and should be kept as low as possible (ideally ≤ 5%) to minimize its contribution to the heat of dilution.[5]
-
Degassing: Degas both the protein and the TP-472 solutions for 10-15 minutes immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cell.
B. ITC Experiment Setup:
-
Instrument: Use a high-sensitivity isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC or similar).
-
Cell and Syringe Loading:
-
Sample Cell: Load the bromodomain solution (typically 20-50 µM) into the sample cell.
-
Syringe: Load the TP-472 solution (typically 200-500 µM, at least 10-fold higher than the protein concentration) into the injection syringe.[5]
-
-
Experimental Parameters:
-
Temperature: Set the experimental temperature to 25°C.
-
Stirring Speed: Set the stirring speed to 750 rpm.
-
Injection Parameters:
-
Number of injections: 19-25 injections.
-
Injection volume: 2 µL per injection (after an initial 0.4 µL injection to be discarded during analysis).
-
Spacing between injections: 150 seconds.
-
-
C. Data Analysis:
-
Integration of Raw Data: Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.
-
Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Model Fitting: Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument (e.g., MicroCal PEAQ-ITC Analysis Software).
-
Parameter Determination: The fitting will yield the values for the stoichiometry (n), the binding affinity (Kd), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method used to quantify the binding of a test compound to a target protein.[6] The target protein (BRD9) is fused to a NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the bromodomain is added to the cells, and when it binds, its fluorophore (the energy acceptor) is brought into close proximity to the NanoLuc® luciferase, resulting in BRET. When an unlabeled compound like TP-472 is introduced, it competes with the tracer for binding to the bromodomain. This competition leads to a decrease in the BRET signal in a dose-dependent manner, from which the half-maximal effective concentration (EC50) can be determined as a measure of intracellular target engagement.[6]
Causality Behind Experimental Choices:
-
Intracellular Measurement: This assay measures compound binding within the complex environment of a living cell, providing more physiologically relevant data on target engagement.
-
Real-Time Analysis: The assay can be performed in real-time, allowing for the study of binding kinetics.
-
High Sensitivity: The use of the bright NanoLuc® luciferase allows for sensitive detection even at low expression levels of the target protein.
Biological Context: BRD9 and BRD7 in Chromatin Remodeling
BRD9 and BRD7 are integral components of large, multi-subunit SWI/SNF chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to remodel chromatin, which is essential for gene regulation.
Figure 1: Simplified schematic of the ncBAF and PBAF SWI/SNF chromatin remodeling complexes, highlighting the incorporation of BRD9 and BRD7.
The differential incorporation of BRD9 and BRD7 into distinct SWI/SNF complexes leads to their involvement in different signaling pathways and cellular processes. For example, the ncBAF complex, containing BRD9, has been implicated in maintaining the transcriptional programs of certain cancer cells.[7] In contrast, the PBAF complex, containing BRD7, has been shown to be involved in tumor suppression through its interaction with proteins like p53. The ability of TP-472 to selectively inhibit BRD9 allows researchers to probe the specific functions of the ncBAF complex without perturbing the activities of the PBAF complex.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the binding affinity of a small molecule inhibitor to a bromodomain using ITC.
Sources
- 1. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. Architecture of SWI/SNF chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions - ATA Scientific [atascientific.com.au]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 7. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
TP-472 Induced Apoptosis in Cancer Cells: A Technical Guide to the Core Signaling Pathways
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule TP-472, a potent inhibitor of the bromodomains of BRD7 and BRD9, has emerged as a promising anti-cancer agent, particularly in melanoma. Its primary mechanism of action involves the induction of apoptosis, a critical process of programmed cell death often dysregulated in cancer. This in-depth technical guide provides a comprehensive overview of the molecular pathways governing TP-472-induced apoptosis. We will delve into the core signaling cascades, the interplay between BRD7/9 inhibition and the p53 tumor suppressor pathway, and the intriguing evidence for a caspase-8/9-independent mechanism of cell death. This document is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks to further investigate and harness the therapeutic potential of TP-472.
Introduction: TP-472, a Novel Epigenetic Modulator
TP-472 is a small molecule inhibitor that selectively targets the bromodomains of BRD7 and BRD9, which are components of the BAF (SWI/SNF) chromatin remodeling complex[1]. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression. By inhibiting the function of BRD7 and BRD9, TP-472 modulates the transcription of a specific set of genes, leading to the suppression of oncogenic signaling pathways and the activation of tumor-suppressive mechanisms, most notably apoptosis[2][3]. Research has demonstrated the efficacy of TP-472 in inhibiting the growth of melanoma cells both in cell culture and in animal models[1][4].
The Core Apoptotic Machinery Activated by TP-472
TP-472 exerts its anti-cancer effects primarily by tipping the cellular balance towards programmed cell death. Transcriptome-wide mRNA sequencing has revealed that treatment with TP-472 leads to a significant upregulation of a cohort of pro-apoptotic genes in melanoma cells[3][5].
Upregulation of Pro-Apoptotic Genes
Studies have identified several key pro-apoptotic genes that are upregulated following TP-472 treatment. These include:
-
BAX (Bcl-2-associated X protein): A central player in the intrinsic apoptotic pathway, BAX promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of downstream caspases[6][7].
-
GADD45B (Growth Arrest and DNA Damage-inducible Beta): This protein is involved in the cellular response to stress and can induce apoptosis through its interactions with various signaling molecules[5].
-
CDKN1A (Cyclin-Dependent Kinase Inhibitor 1A, also known as p21): While primarily known for its role in cell cycle arrest, p21 can also promote apoptosis under certain cellular contexts[6][8].
The upregulation of these and other pro-apoptotic genes creates a cellular environment that is highly permissive for apoptosis.
Quantitative Analysis of TP-472-Induced Apoptosis
The induction of apoptosis by TP-472 has been quantitatively confirmed using methods such as Annexin V staining followed by flow cytometry. In melanoma cell lines, treatment with TP-472 has been shown to significantly increase the percentage of apoptotic cells[4].
| Cell Line | Treatment | Apoptosis Induction (Fold Change vs. Control) | Reference |
| A375 | 10 µM TP-472 for 48h | ~2.5-fold increase | [4] |
| Hs294T | 10 µM TP-472 for 48h | ~2-fold increase | [4] |
Table 1: Quantitative assessment of apoptosis in melanoma cell lines following TP-472 treatment. Data is derived from Annexin V-based detection methods.
Signaling Pathways at the Heart of TP-472's Action
The apoptotic response to TP-472 is not a random event but is orchestrated by specific signaling pathways. The inhibition of BRD7/9 serves as the initiating event that converges on key regulators of cell fate.
The Pivotal Role of the p53 Pathway
A significant body of evidence points to the tumor suppressor p53 pathway as a central mediator of TP-472's pro-apoptotic effects. Reactome-based functional pathway analysis of gene expression data from TP-472-treated melanoma cells revealed a significant upregulation of genes associated with the p53 pathway[3][5].
BRD7, one of the primary targets of TP-472, has been identified as a critical cofactor for p53 function[2][6][9]. BRD7 can directly interact with p53 and is required for the efficient p53-mediated transcription of a subset of its target genes[2][8]. By inhibiting BRD7, TP-472 likely disrupts the normal regulation of the p53 pathway, leading to the activation of p53-dependent apoptotic programs. This is supported by the observed upregulation of canonical p53 target genes like BAX and CDKN1A upon TP-472 treatment[5][6].
Figure 1: Proposed model of TP-472 induced p53-mediated apoptosis.
A Caspase-8/9-Independent Apoptotic Pathway: An Unconventional Route to Cell Death
Intriguingly, while TP-472 robustly induces apoptosis, studies have not observed a substantial activation of the initiator caspases, caspase-8 and caspase-9, in melanoma cells[3][4]. Caspase-8 is the apical caspase in the extrinsic (death receptor-mediated) pathway, while caspase-9 is the key initiator caspase in the intrinsic (mitochondrial) pathway. The lack of their activation suggests that TP-472 may trigger a caspase-independent or an alternative caspase-dependent apoptotic pathway.
Caspase-independent apoptosis can be mediated by factors such as Apoptosis-Inducing Factor (AIF), which translocates from the mitochondria to the nucleus to induce chromatin condensation and DNA fragmentation[10][11]. Further investigation is warranted to elucidate the precise molecular players in this unconventional cell death pathway activated by TP-472.
Figure 2: Overview of apoptotic pathways and the proposed role of TP-472.
Experimental Protocols for Studying TP-472-Induced Apoptosis
To facilitate further research in this area, we provide standardized protocols for key experiments used to characterize TP-472-induced apoptosis.
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay is a gold standard for detecting and quantifying apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., A375 melanoma cells) at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of TP-472 or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation. It is crucial to also collect the culture supernatant, as it may contain apoptotic cells that have detached.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis of Apoptosis-Related Proteins
This technique allows for the detection and quantification of specific proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Step-by-Step Methodology:
-
Cell Lysis: After treatment with TP-472, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., BAX, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Concluding Remarks and Future Directions
The BRD7/9 inhibitor TP-472 represents a promising therapeutic agent that effectively induces apoptosis in cancer cells, particularly melanoma. The core mechanism involves the upregulation of pro-apoptotic genes, a process that is intricately linked to the modulation of the p53 pathway. The observation of a potential caspase-8/9-independent mode of apoptosis is a compelling area for further research and may unveil novel therapeutic vulnerabilities in cancer.
Future investigations should focus on:
-
A detailed characterization of the caspase-independent apoptotic pathway activated by TP-472, including the role of AIF and other potential mediators.
-
A deeper understanding of the precise molecular link between BRD7/9 inhibition and the transcriptional regulation of specific pro-apoptotic genes.
-
Exploring the efficacy of TP-472 in combination with other anti-cancer agents to enhance apoptotic induction and overcome potential resistance mechanisms.
This technical guide provides a solid foundation for researchers to build upon as we collectively work towards translating the promise of TP-472 into effective cancer therapies.
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The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis. Cancers (Basel). 2021 Nov 3;13(21):5516. doi: 10.3390/cancers13215516. Available from: [Link]
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Wang, L., et al. (2021). RETRACTED ARTICLE: BRD9 inhibition promotes PUMA-dependent apoptosis and augments the effect of imatinib in gastrointestinal stromal tumors. Cell Death & Disease, 12(10), 929. Available from: [Link]
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Kim, D. S., et al. (2009). Induction of caspase-dependent apoptosis in melanoma cells by the synthetic compound (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea. BMB Reports, 42(12), 806-811. Available from: [Link]
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Dysregulation of BCL-2 family proteins in blood neoplasm: therapeutic relevance of antineoplastic agent venetoclax. Open Exploration Publishing. Available from: [Link]
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Peng, Z., et al. (2023). Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins. International Journal of Molecular Sciences, 24(5), 4961. Available from: [Link]
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Sermeus, A., et al. (2012). Hypoxia-Induced Modulation of Apoptosis and BCL-2 Family Proteins in Different Cancer Cell Types. PLoS ONE, 7(11), e47519. Available from: [Link]
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Supplementary Data. Oncotarget. Available from: [Link]
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The expression of Bcl-2 family proteins and spontaneous apoptosis in laryngeal carcinomas. PubMed. Available from: [Link]
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Jensen, E. H., et al. (2007). Down-regulation of pro-apoptotic genes is an early event in the progression of malignant melanoma. Annals of Surgical Oncology, 14(4), 1431-1438. Available from: [Link]
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Expression profile of Bcl-2 family proteins in newly diagnosed multiple myeloma patients. Wiley Online Library. Available from: [Link]
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He, M., et al. (2019). Transcriptomic analysis reveals cell apoptotic signature modified by heparanase in melanoma cells. Journal of Cellular and Molecular Medicine, 23(11), 7486-7497. Available from: [Link]
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Classification of node-positive melanomas into prognostic subgroups using keratin, immune, and melanogenesis expression patterns. Ron Shamir's lab. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: In Vivo Dosing of TP-472 in Mouse Xenograft Models
Introduction
TP-472, a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family members BRD7 and BRD9, has emerged as a promising therapeutic candidate in oncology.[1] These epigenetic readers are integral components of chromatin remodeling complexes, and their dysregulation is implicated in the transcriptional activation of key oncogenes. TP-472 has demonstrated significant anti-tumor activity in preclinical models of melanoma by downregulating extracellular matrix (ECM)-mediated oncogenic signaling and inducing apoptosis.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of TP-472 in mouse xenograft models, with a focus on establishing a robust dosing schedule and monitoring therapeutic response.
The protocols outlined herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure experimental rigor and reproducibility. This guide will cover the essential phases of in vivo testing, from initial tolerability studies to efficacy evaluation and pharmacodynamic analysis.
Mechanism of Action: Targeting BRD7/9 in Cancer
BRD7 and BRD9 are subunits of the BAF (SWI/SNF) chromatin remodeling complexes, which play a critical role in regulating gene expression by altering chromatin structure. In certain cancers, these complexes are co-opted to maintain a malignant phenotype. By binding to the acetyl-lysine binding pockets of BRD7 and BRD9, TP-472 displaces these proteins from chromatin, leading to the transcriptional repression of oncogenic gene programs. This targeted inhibition ultimately results in decreased cell proliferation, induction of apoptosis, and suppression of tumor growth.[1]
Caption: Workflow for establishing a subcutaneous mouse xenograft model for in vivo studies.
Dosing Schedule and Efficacy Evaluation
Based on published preclinical data for TP-472 in a melanoma model, the following dosing schedule is recommended. [1] Protocol 4: TP-472 Dosing and Monitoring
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing:
-
Treatment Group: Administer TP-472 at 20 mg/kg body weight via intraperitoneal injection, three times a week (e.g., Monday, Wednesday, Friday). [1] * Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study.
-
Data Presentation: Efficacy Study Results
| Treatment Group | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +1.5% |
| TP-472 (20 mg/kg) | 450 ± 80 | 64% | -2.1% |
Note: This is an exemplary table. Actual results may vary.
Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK/PD studies are essential for understanding the relationship between drug exposure, target engagement, and therapeutic effect. [2][3]
Pharmacokinetic (PK) Analysis
A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) of TP-472 in mice.
Protocol 5: Pharmacokinetic Study
-
Dosing: Administer a single dose of TP-472 (20 mg/kg, IP) to a cohort of non-tumor-bearing mice.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis:
-
Process the blood to isolate plasma.
-
Quantify the concentration of TP-472 in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
-
Pharmacodynamic (PD) Analysis
PD studies will confirm that TP-472 is engaging its target (BRD7/9) in the tumor tissue and modulating downstream signaling pathways.
Protocol 6: Pharmacodynamic Study
-
Study Design: Use tumor-bearing mice and dose them with TP-472 (20 mg/kg, IP) or vehicle.
-
Tissue Collection: At various time points after the final dose (e.g., 4, 8, 24, and 48 hours), euthanize the mice and excise the tumors.
-
Biomarker Analysis:
-
Target Engagement: Perform Western blot or immunohistochemistry (IHC) on tumor lysates to assess the levels of BRD7 and BRD9.
-
Downstream Effects: Analyze the expression of downstream target genes known to be regulated by BRD7/9 (e.g., ECM proteins) via qRT-PCR or RNA-sequencing. [1] * Apoptosis: Measure markers of apoptosis, such as cleaved caspase-3, by IHC or Western blot.
-
Caption: Integrated workflow for pharmacokinetic and pharmacodynamic studies of TP-472.
Conclusion
This guide provides a comprehensive framework for the in vivo evaluation of TP-472 in mouse xenograft models. By following these detailed protocols, researchers can establish a robust dosing schedule, assess anti-tumor efficacy, and gain valuable insights into the pharmacokinetic and pharmacodynamic properties of this promising BRD7/9 inhibitor. The emphasis on scientific rationale and self-validating experimental design will ensure the generation of high-quality, reproducible data to support the continued development of TP-472 as a potential cancer therapeutic.
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Clark, P. G., et al. (2015). LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor. Angewandte Chemie International Edition, 54(21), 6217-6221. [Link]
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Martin, L. J., et al. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Journal of Medicinal Chemistry, 59(5), 2164-2175. [Link]
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TP-472: A Comprehensive Guide to Handling, Safety, and Application for Researchers
Prepared by a Senior Application Scientist
Introduction: Unveiling TP-472, a Potent and Selective BRD9/7 Inhibitor
TP-472 has emerged as a critical chemical probe for researchers investigating the roles of bromodomain-containing proteins BRD9 and BRD7 in health and disease.[1][2] It is imperative for scientists and drug development professionals to understand that TP-472 is not a P-selectin antagonist, but a highly potent and selective inhibitor of the bromodomains of BRD9 and BRD7. This guide provides a comprehensive overview of TP-472, its mechanism of action, detailed protocols for its use, and crucial safety and handling guidelines based on available Safety Data Sheets (SDS).
TP-472, with the chemical name 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide and CAS number 2079895-62-6, is a cell-permeable small molecule that has demonstrated activity in both in vitro and in vivo models.[1][3] Its high selectivity for BRD9 (Kd = 33 nM) and, to a lesser extent, the highly homologous BRD7 (Kd = 340 nM), makes it an invaluable tool for dissecting the specific functions of these epigenetic readers.[1][2]
Scientific Foundation: The Role of BRD9 and BRD7 in Gene Regulation
BRD9 and BRD7 are components of distinct SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, which play a fundamental role in regulating gene expression by altering the structure of chromatin. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby "reading" the epigenetic landscape and recruiting the machinery necessary for gene transcription.
By competitively binding to the acetyl-lysine binding pocket of BRD9 and BRD7, TP-472 effectively displaces these proteins from their chromatin targets. This disruption of the reader-histone interaction prevents the recruitment of the SWI/SNF complex to specific gene promoters, leading to alterations in gene expression. This mechanism is central to the observed effects of TP-472 in various biological contexts, including its ability to inhibit the growth of certain cancer cells, such as melanoma.[3]
Below is a diagram illustrating the mechanism of action of TP-472 in inhibiting BRD9/7-mediated gene transcription.
Caption: Mechanism of TP-472 as a BRD9/7 inhibitor.
Safety and Handling: A Researcher's First Priority
As a bioactive small molecule, TP-472 requires careful handling to ensure the safety of laboratory personnel. The following guidelines are synthesized from available Safety Data Sheets and best laboratory practices. It is crucial to obtain and review the specific SDS from your supplier before handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Always wear appropriate safety glasses or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A laboratory coat is mandatory. Ensure it is kept clean and worn buttoned.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a certified respirator.
Storage and Stability
-
Storage Temperature: Store at -20°C for long-term stability.[1]
-
Shipping: TP-472 is typically shipped at room temperature in the continental US, though this may vary for international shipments.[1]
-
Stability: The compound is stable for at least four years when stored correctly.[1]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.
Spill and Disposal Procedures
-
Spill: In case of a spill, wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contain the spill and consult with your institution's environmental health and safety department.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water sources.
Application Notes and Experimental Protocols
TP-472 is a valuable tool for studying the biological functions of BRD9 and BRD7. Below are representative protocols for its use in cell culture experiments.
Preparation of Stock Solutions
TP-472 is soluble in DMSO.[1]
-
Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of TP-472 needed. The formula weight of TP-472 is 333.4 g/mol .[1]
-
Dissolution: Carefully weigh the required amount of TP-472 powder in a chemical fume hood. Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol: Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of TP-472 on the viability of a cancer cell line, such as melanoma.[3]
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
TP-472 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of TP-472 in complete cell culture medium from the stock solution. The final concentrations should span a range relevant to the known IC50 values (e.g., 0.1 µM to 10 µM).[2] Include a vehicle control (DMSO at the same final concentration as the highest TP-472 treatment).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of TP-472 or vehicle control. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value of TP-472 for the specific cell line.
The following diagram outlines the workflow for a typical cell-based assay using TP-472.
Caption: A generalized workflow for in vitro experiments using TP-472.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | [1] |
| CAS Number | 2079895-62-6 | [1] |
| Molecular Formula | C20H19N3O2 | [1] |
| Formula Weight | 333.4 g/mol | [1] |
| BRD9 Kd | 33 nM | [1][2] |
| BRD7 Kd | 340 nM | [1][2] |
| Recommended Storage | -20°C | [1] |
| Solubility | Soluble in DMSO | [1] |
Conclusion: Empowering Research with Responsible Use
TP-472 is a powerful and selective tool for interrogating the functions of BRD9 and BRD7. Its utility in cancer research and other fields is continually expanding. Adherence to the safety and handling guidelines outlined in this document, in conjunction with the specific Safety Data Sheet provided by the supplier, is paramount for ensuring a safe and productive research environment. The provided protocols offer a starting point for incorporating TP-472 into various experimental designs, enabling researchers to further elucidate the roles of these important epigenetic regulators.
References
- Safety Data Sheet. Cayman Chemical.
-
The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis . Cancers (Basel). 2021 Nov 3;13(21):5516. [Link]
-
TP-472 A BRD9/7 Probe . Structural Genomics Consortium. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: TP-472 Stability & Storage Guide
Executive Summary & Core Directive
TP-472 is a potent, selective chemical probe for the bromodomain-containing protein 9 (BRD9) and BRD7. While robust in its solid state, TP-472 exhibits specific vulnerabilities when solvated in DMSO.
The Critical Takeaway:
-
Solids: Store at -20°C .
-
DMSO Solutions: Must be stored at -80°C .
-
Why? Storing DMSO stocks at -20°C is the #1 cause of experimental inconsistency. DMSO has a freezing point of ~19°C. In a standard -20°C freezer (especially auto-defrost units), DMSO stocks exist in a "soft freeze" state where the crystal lattice is unstable. This allows hygroscopic moisture entry, leading to compound precipitation and hydrolysis of the amide linkage.
-
The Stability Matrix[1]
Use this reference table to determine the lifespan of your compound based on current storage conditions.
| Form | Temperature | Stability Estimate | Risk Factor | Recommendation |
| Solid Powder | -20°C | ≥ 4 Years | Low | Standard. Keep desiccated. |
| Solid Powder | RT (25°C) | < 2 Weeks | Medium | Acceptable for shipping/bench handling only. |
| DMSO Stock | -80°C | 6 - 12 Months | Low | Mandatory for long-term stock storage. |
| DMSO Stock | -20°C | < 1 Month | High | Avoid. High risk of hydration & precipitation. |
| DMSO Stock | 4°C | < 24 Hours | Critical | Use immediately or discard. |
Troubleshooting Guide: FAQs
Q1: "My IC50 for TP-472 has shifted from ~33 nM to >100 nM. Is the compound degraded?"
Diagnosis: This is likely a Solubility/Concentration Error , not necessarily chemical degradation. The Mechanism: TP-472 is hydrophobic. If you stored your DMSO stock at -20°C, moisture likely entered the vial. Water acts as an anti-solvent, causing micro-precipitation of TP-472.
-
The Result: You think you are pipetting a 10 mM solution, but the effective concentration of dissolved compound is only 2 mM (the rest is precipitated at the bottom).
-
The Fix:
-
Vortex the stock vigorously.
-
Warm to 37°C for 5 minutes.
-
Spin down (10,000 x g for 1 min) to check for a pellet.
-
Prevention: Switch storage to -80°C.
-
Q2: "Can I freeze-thaw my TP-472 stock multiple times?"
Answer: No. Limit to maximum 3 freeze-thaw cycles . Reasoning: Each cycle introduces condensation. TP-472 contains an amide bond (benzamide moiety) and a sulfonamide-like interaction profile. While chemically resilient, repeated hydration cycles at the solvent interface can accelerate hydrolysis and promote irreversible aggregation.
Q3: "Why is -80°C required for DMSO if the freezer is set to -20°C?"
Technical Insight: Pure DMSO freezes at 18.5°C. A -20°C freezer is too close to the phase transition point.
-
The "Sintering" Effect: Minor temperature fluctuations (opening the door) can cause the DMSO surface to liquefy and re-freeze.
-
Hygroscopicity: DMSO is a "water magnet." During these micro-thaws, it pulls atmospheric water into the vial.
-
Phase Separation: At -80°C, DMSO is a hard, glass-like solid. Kinetic energy is too low for moisture diffusion.
Visualizing the Failure Mode
The following diagram illustrates the "Hygroscopic Failure Cycle" that occurs when researchers store DMSO probes at -20°C.
Figure 1: The Hygroscopic Failure Cycle. This loop demonstrates why -20°C is insufficient for DMSO stocks, leading to water uptake and compound precipitation.
Master Protocol: The "Zero-Hydration" Aliquot System[1]
To ensure reproducibility in BRD9 inhibition assays, follow this self-validating protocol for handling new batches of TP-472.
Materials Required[1][2][3][4][5]
-
TP-472 Solid (e.g., 5 mg vial).[1]
-
Anhydrous DMSO (Freshly opened or stored over molecular sieves).
-
Amber glass vials or high-quality polypropylene PCR tubes.
-
Desiccator.
Step-by-Step Methodology
1. Equilibration (The most skipped step)
-
Remove the TP-472 solid vial from -20°C.
-
STOP: Do not open the vial yet.
-
Place in a desiccator or on the bench for 30 minutes until it reaches room temperature.
-
Why? Opening a cold vial condenses air moisture instantly onto the powder, ruining long-term stability.
2. Solubilization
-
Add Anhydrous DMSO to achieve a 10 mM master stock.
-
Vortex for 30 seconds. Inspect visually. The solution must be perfectly clear.
-
Validation: If cloudy, sonicate for 5 minutes in a water bath.
3. The "Single-Use" Aliquot Strategy
-
Do not store the 10 mM master stock in one tube.
-
Aliquot into volumes required for one experiment (e.g., 20 µL or 50 µL).
-
Use PCR strips or small amber vials.
4. Storage
-
Place aliquots immediately into -80°C .
-
Label clearly: "TP-472 | 10mM | DMSO | [Date]".
Logic Flow: Storage Decision Tree
Use this workflow to make real-time decisions on handling your probe.
Figure 2: Storage Decision Tree. Follow this logic to prevent degradation.
References
-
Theiss, J. et al. (2019). "TP-472: A Selective Inhibitor of the Bromodomain of BRD9."[1] Structural Genomics Consortium (SGC).[1]
-
Cayman Chemical. (n.d.). "TP-472 Product Information & Safety Data Sheet." Cayman Chemical.
-
Structural Genomics Consortium. (2020). "Chemical Probes: Best Practices for Storage and Handling." SGC Guidelines.
-
Tocris Bioscience. (n.d.). "Help & Support: Storage and Stability of Small Molecules." Tocris.
Sources
Technical Support Center: Optimizing In Vivo Bioavailability of TP-472
Document ID: TSC-TP472-BIO-V1.0
Introduction to TP-472 and Bioavailability Optimization
This technical support guide is designed for researchers, scientists, and drug development professionals working with TP-472, a potent and selective inhibitor of the BRD9 bromodomain.[1] TP-472 is a valuable tool for investigating the biological functions of BRD9 in various pathological processes. However, like many small molecule inhibitors, translating its in vitro potency into in vivo efficacy can be challenging. A critical determinant of in vivo success is its bioavailability—the rate and extent to which the active molecule is absorbed and becomes available in the systemic circulation.[2]
This document provides a comprehensive set of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to help you navigate and overcome common hurdles in optimizing the oral bioavailability of TP-472. Our approach is grounded in fundamental principles of pharmacokinetics and formulation science to ensure you can design robust experiments and generate reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is TP-472?
A1: TP-472 is a small molecule inhibitor of bromodomain BRD9, with a binding affinity (Kd) of 33 nM.[1] It demonstrates high selectivity for BRD9 over other bromodomain family members, with the notable exception of the highly homologous BRD7.[1] Its chemical name is 3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methyl-benzamide, and it is supplied as a solid that is soluble in DMSO.[1] Due to its chemical structure, TP-472 is hydrophobic, which can present challenges for achieving adequate oral bioavailability.
Q2: What is oral bioavailability and why is it a critical parameter?
A2: Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[3] It is a fundamental pharmacokinetic parameter that determines the efficacy of a drug formulation.[3] Low oral bioavailability can lead to therapeutic failure or require impractically high doses, which might increase the risk of toxicity.[4] Factors that commonly limit bioavailability include poor aqueous solubility, low permeability across the intestinal wall, degradation in the gastrointestinal (GI) tract, and extensive first-pass metabolism in the gut wall and liver.[5][6][7][8]
Q3: What are the likely initial bioavailability challenges for a compound like TP-472?
A3: Based on its chemical properties, TP-472 is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low aqueous solubility.[9][10] The primary challenges anticipated are:
-
Poor Dissolution: The rate at which TP-472 dissolves in the GI fluids may be too slow, limiting the amount of drug available for absorption.[8][9]
-
First-Pass Metabolism: The compound may be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which are highly expressed in the liver and small intestine.[6][7][11] This metabolic process can significantly reduce the amount of active drug reaching systemic circulation.[5][6][7]
-
P-glycoprotein (P-gp) Efflux: TP-472 could be a substrate for efflux transporters like P-glycoprotein, which actively pump drugs out of intestinal cells back into the GI lumen, thereby limiting absorption.[12][13]
Troubleshooting Guide: Common Bioavailability Issues with TP-472
Q4: After oral gavage of TP-472 in mice, plasma concentrations are undetectable or extremely low. What are the potential causes and how do I investigate them?
A4: This is a common and critical issue often rooted in poor absorption. The underlying cause is likely a combination of low solubility and/or rapid metabolism.
Causality & Investigation Workflow:
The workflow below outlines a systematic approach to diagnosing and solving this problem.
Caption: Troubleshooting workflow for low/no plasma exposure.
Expertise & Explanation:
-
Verify Formulation: Before assuming a biological problem, ensure the technical execution was flawless. TP-472 precipitation in the dosing vehicle is a common source of error. Visually inspect the formulation for any particulate matter before each dose.
-
Differentiate Absorption vs. Clearance: A comparative pharmacokinetic (PK) study with intravenous (IV) and oral (PO) administration is the definitive experiment.[14][15]
-
High IV exposure but low PO exposure points directly to poor oral absorption. This confirms the issue is likely related to solubility, gut wall permeability, or first-pass metabolism.[5][11]
-
Low exposure even after an IV dose suggests the compound has very rapid systemic clearance, meaning it is removed from the bloodstream quickly. This is a molecular property issue rather than a formulation problem.
-
Q5: My data suggests poor solubility is the main issue. What formulation strategies can I use to improve the dissolution of TP-472?
A5: For poorly soluble compounds like TP-472, enhancing dissolution in the GI tract is key.[8][16][17] Several strategies can be employed, ranging from simple to complex.
Recommended Strategies (In order of increasing complexity):
-
Particle Size Reduction: Reducing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[16][17]
-
How: Micronization or nanomilling techniques can be used. For preclinical studies, preparing a nanosuspension via wet bead milling or high-pressure homogenization is a viable approach.[18]
-
-
Use of Co-solvents and Surfactants: These are common and effective methods for early-stage preclinical studies.[16][18]
-
Co-solvents (e.g., PEG 400, Propylene Glycol, Transcutol® HP) are water-miscible organic solvents that increase the drug's solubility in the vehicle.[16][18] A key risk is drug precipitation upon dilution with aqueous GI fluids.[18]
-
Surfactants (e.g., Polysorbate 80, Cremophor® EL, Solutol® HS 15) are amphiphilic molecules that form micelles, encapsulating the hydrophobic drug and increasing its apparent solubility.[9][16]
-
-
Lipid-Based Formulations: These are highly effective for lipophilic drugs.[16][19] They can enhance solubility, maintain the drug in a solubilized state during digestion, and even promote lymphatic transport, bypassing the liver and reducing first-pass metabolism.[19]
-
Types: Simple oily solutions, self-emulsifying drug delivery systems (SEDDS), and self-microemulsifying drug delivery systems (SMEDDS).[17]
-
-
Amorphous Solid Dispersions (ASDs): This advanced technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[20]
-
How: Techniques like spray drying or hot-melt extrusion are used to create ASDs with polymers like HPMC-AS or PVP VA64.[10]
-
Data Summary: Comparison of Formulation Approaches
| Formulation Strategy | Key Excipients | Primary Mechanism of Action | Common Challenges |
| Aqueous Suspension | Methylcellulose, CMC-Na | Simple dispersion | Low solubility limits concentration |
| Co-solvent Solution | PEG 400, Propylene Glycol | Increases drug solubility in vehicle | Precipitation upon dilution in gut[18] |
| Surfactant Dispersion | Polysorbate 80, Solutol® HS 15 | Micellar solubilization[16] | Potential for GI toxicity at high conc. |
| Lipid-Based (SEDDS) | Labrafil®, Cremophor® EL, Transcutol® | Forms fine emulsion in gut, improves absorption | Physical stability of the formulation |
| Amorphous Dispersion | HPMC-AS, PVP VA64 | Increases solubility by preventing crystallization | Requires specialized manufacturing (spray drying) |
Q6: I have improved solubility, but bioavailability is still low. How can I determine if first-pass metabolism or P-gp efflux is the problem?
A6: If solubility is no longer the rate-limiting step, pre-systemic metabolism and/or active efflux are the next likely culprits.[5][13]
Causality & Investigation Workflow:
Caption: Decision tree for investigating metabolism and efflux.
Expertise & Explanation:
-
In Vivo Inhibition Studies: The most direct way to probe these mechanisms in vivo is to co-administer TP-472 with a known inhibitor of the pathway .
-
P-gp Inhibition: Co-dosing with a P-gp inhibitor like Elacridar can significantly boost the absorption of P-gp substrates.[21] An increase in the plasma AUC of TP-472 in the presence of the inhibitor is strong evidence of P-gp mediated efflux.[13][22] Many formulation excipients, such as Polysorbate 80 and Cremophor, also have P-gp inhibitory properties.[12][23]
-
Metabolism Inhibition: Co-dosing with a broad-spectrum CYP450 inhibitor like 1-aminobenzotriazole (ABT) can reveal the impact of first-pass metabolism.[6] A substantial increase in the oral bioavailability of TP-472 following ABT pre-treatment indicates that hepatic and/or intestinal metabolism is a major barrier.
-
Key Experimental Protocols
Protocol 4.1: Preparation of a Simple Co-solvent/Surfactant Vehicle for Oral Dosing
Objective: To prepare a 5 mg/mL solution/dispersion of TP-472 for a 10 mL/kg oral gavage study in mice.
Materials:
-
TP-472 powder
-
PEG 400 (Polyethylene Glycol 400)
-
Polysorbate 80 (Tween® 80)
-
Deionized Water
-
Sterile conical tubes (15 mL)
-
Sonicator bath
-
Vortex mixer
Methodology:
-
Calculate Required Mass: For a 10 mL final volume at 5 mg/mL, weigh out 50 mg of TP-472 powder.
-
Prepare Vehicle: In a 15 mL conical tube, prepare the vehicle by mixing:
-
4 mL of PEG 400 (40% v/v)
-
1 mL of Polysorbate 80 (10% v/v)
-
5 mL of Deionized Water (50% v/v)
-
-
Vortex Vehicle: Cap the tube and vortex thoroughly for 1 minute until a homogenous, clear solution is formed.
-
Add Compound: Add the 50 mg of TP-472 to the vehicle.
-
Solubilize: Vortex vigorously for 2-3 minutes. The mixture may appear cloudy.
-
Sonication: Place the tube in a sonicator bath for 15-20 minutes to aid dissolution and break up any small agglomerates. The solution should become clearer.
-
Final Inspection (Self-Validation): Before dosing, visually inspect the final formulation. It should be a clear solution or a very fine, homogenous dispersion. If significant particulate matter or precipitation is visible, do not dose. Re-evaluate the vehicle composition.
-
Dosing: Use the formulation within 1-2 hours of preparation to minimize the risk of precipitation. Mix gently before drawing up each dose.
Protocol 4.2: Basic Pharmacokinetic (PK) Study Design (Oral vs. Intravenous)
Objective: To determine the absolute oral bioavailability of TP-472.
Study Groups (Male C57BL/6 mice, n=3-4 per group):
-
Group 1 (IV): 1 mg/kg TP-472 administered via tail vein injection. The IV formulation must be a clear solution (e.g., in 10% DMSO / 40% PEG 400 / 50% Saline).
-
Group 2 (PO): 10 mg/kg TP-472 administered via oral gavage using a formulation from Protocol 4.1 or another optimized vehicle.
Methodology:
-
Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast animals for 4 hours prior to dosing (water ad libitum).
-
Dosing: Administer the dose to each animal as per the group assignment. Record the exact time of dosing.
-
Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) into K2EDTA-coated capillaries at designated time points. A typical schedule would be:
-
IV Group: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.
-
PO Group: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.
-
-
Plasma Processing: Immediately process blood to plasma by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Sample Analysis: Store plasma at -80°C until analysis. Quantify TP-472 concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis (Self-Validation):
-
Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).[15][24]
-
Calculate Absolute Bioavailability (F%) using the formula: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
The 90% confidence intervals for the ratio of key PK parameters should be calculated to assess bioequivalence if comparing formulations.[24]
-
References
-
Canadian Society of Pharmacology and Therapeutics (CSPT). First-pass effect. Available from: [Link]
-
Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Available from: [Link]
-
Trusha, M. (2023, August 28). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available from: [Link]
-
Wikipedia. First pass effect. Available from: [Link]
-
Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, November 12). IOP Conference Series: Materials Science and Engineering. Available from: [Link]
-
Shook, N. J., & Sun, D. (n.d.). Impact of Pharmaceutical Excipients on Oral Drug Absorption. Clinical and Translational Science. Available from: [Link]
-
First-Pass Metabolism and Its Effect on Bioavailability. (2025, April 23). OSF. Available from: [Link]
-
Nguyen, T.-T.-L., Duong, V.-A., & Maeng, H.-J. (2021, July 20). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. PMC - NIH. Available from: [Link]
-
Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available from: [Link]
-
Martinez, M. N., & Amidon, G. L. (n.d.). Effect of excipients on oral absorption process according to the different gastrointestinal segments. Expert Opinion on Drug Delivery. Available from: [Link]
-
Overcoming the Small Molecule Bioavailability Challenge. (2019, October 15). Contract Pharma. Available from: [Link]
-
Gattefossé. Excipients for solubility and bioavailability enhancement. Available from: [Link]
-
First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. (n.d.). Available from: [Link]
-
Aragen. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Available from: [Link]
-
BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Available from: [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - NIH. Available from: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PMC - NIH. Available from: [Link]
-
SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. (2020, March 23). Drug Development & Delivery. Available from: [Link]
-
Vyas, J., et al. (2022, August 21). P-glycoprotein efflux pump: Challenges and opportunities. ResearchGate. Available from: [Link]
-
P-Glycoprotein Inhibitors. (2021, August 18). Encyclopedia.pub. Available from: [Link]
-
Food and Drug Administration. In Vivo Pharmacokinetic Bioequivalence Studies for Long-Acting Injectables (LAIs): Considerations and Challenges. Available from: [Link]
-
UMKC. Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. Available from: [Link]
-
Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2026, January 7). Oreate AI Blog. Available from: [Link]
-
Understanding and Managing Oral Bioavailability: Physiological Concepts and Patents. (n.d.). PubMed. Available from: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PubMed. Available from: [Link]
-
How to improve the bioavailability of a drug? (2025, March 20). Patsnap Synapse. Available from: [Link]
-
Video: Factors Influencing Bioavailability: First-Pass Elimination. (2023, September 22). JoVE. Available from: [Link]
-
REGULATORY GUIDELINES FOR CONDUCTING BIOAVAILABILITY AS PER USFDA. (2023, January 9). LinkedIn. Available from: [Link]
-
21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements. (2016, October 6). eCFR. Available from: [Link]
-
Nawaz, M. S. (2024, May 16). New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies. Outsourced Pharma. Available from: [Link]
-
BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. (2025, June 15). Credevo. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. REGULATORY GUIDELINES FOR CONDUCTING BIOAVAILABILITY AS PER USFDA [zenodo.org]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. First pass effect - Wikipedia [en.wikipedia.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. osf.io [osf.io]
- 12. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. rjptsimlab.com [rjptsimlab.com]
- 15. fda.gov [fda.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 20. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
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- 24. credevo.com [credevo.com]
Technical Support Center: Optimizing TP-472 Potency Assays
Executive Summary: The TP-472 Profile
TP-472 is a potent, selective chemical probe for BRD9 (Kd ~33 nM) and BRD7 (Kd ~340 nM).[1] It is widely used to study chromatin remodeling in contexts like melanoma and AML.
If you are observing inconsistent IC50 values, the issue is rarely the compound itself but rather the assay physics . Because TP-472 is a high-affinity binder (double-digit nanomolar), it pushes the limits of standard biochemical assays. The most common sources of error are tight-binding conditions (where enzyme concentration exceeds the inhibitor's
This guide provides a diagnostic framework to stabilize your data.
Part 1: Diagnostic Workflow (Visual)
Before altering your protocol, use this logic tree to identify the root cause of your inconsistency.
Figure 1: Diagnostic logic for isolating the source of IC50 variance in TP-472 assays.
Part 2: Troubleshooting Guides & FAQs
Category 1: The "Tight-Binding" Artifact
Symptom: Your IC50 value seems "stuck" at a specific floor (e.g., you measure 50 nM, but the literature says 33 nM), or your IC50 changes linearly when you change the protein concentration.
Q: Why does my IC50 for TP-472 always equal half my protein concentration?
A: You are likely operating in the stoichiometric titration regime , not the inhibition regime.
TP-472 has a
-
The Physics: In this scenario, the inhibitor is sucked up by the protein immediately until the protein is saturated. The IC50 you measure is simply
. It reflects the amount of protein you added, not the affinity of the drug. -
The Fix: You must lower the BRD9 concentration to be below the expected
(ideally nM) to measure true affinity. If your assay (e.g., fluorescence polarization) requires high protein for signal, you must use the Morrison Equation to fit the data, rather than the standard 4-parameter logistic (Hill) equation [1].
Category 2: Assay Conditions & Solubility
Symptom: Steep Hill slopes (> 2.0), poor replicates, or "bell-shaped" curves.
Q: My dose-response curve is extremely steep (Hill slope > 2). Is TP-472 acting cooperatively?
A: Unlikely. A Hill slope > 1.5 for a small molecule like TP-472 is a hallmark of compound aggregation or precipitation .
TP-472 is a hydrophobic heterocycle. At high concentrations (typically
-
The Protocol Check:
-
Detergent: Ensure your assay buffer contains a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-20 ) to suppress aggregation [2].
-
Serial Dilution: Do not dilute TP-472 directly from 100% DMSO into the aqueous buffer in one step. Perform your serial dilutions in 100% DMSO first, then transfer a small volume (e.g., 100 nL via acoustic dispensing) to the assay plate. This prevents "crashing out" during the intermediate dilution steps.
-
Category 3: Biochemical vs. Cellular Discrepancy
Symptom: Biochemical IC50 is 33 nM, but Cellular EC50 (NanoBRET or Viability) is > 300 nM.[1]
Q: Is my compound degrading in cell culture?
A: Probably not. A 10-fold shift between biochemical
-
Reason 1 (ATP/Acetyl-Lysine Competition): In a biochemical tube, TP-472 competes only with the peptide substrate. In the cell nucleus, it competes with massive local concentrations of acetylated chromatin.
-
Reason 2 (Permeability): While TP-472 is cell-permeable, intracellular accumulation takes time.
-
Validation: Ensure you are using the TP-472N (Negative Control) . If the negative control shows activity at high concentrations, your cellular effect is off-target toxicity, not BRD9 inhibition.
Part 3: Validated Assay Protocols
Protocol A: Optimizing Equilibration Time
Bromodomain inhibitors often exhibit slow association/dissociation rates. Measuring too early results in a "right-shifted" (less potent) IC50.
| Step | Action | Scientific Rationale |
| 1 | Prepare Plate | Dispense enzyme and peptide substrate. |
| 2 | Add TP-472 | Add inhibitor dilution series. |
| 3 | Time Course | Read the plate at 15 min, 60 min, and 120 min . |
| 4 | Analyze | Plot IC50 vs. Time. |
| 5 | Decision | The IC50 will decrease (improve) over time. The correct IC50 is the value at the timepoint where the curve plateaus (stops shifting). |
Protocol B: The "Z-Prime" Check
Before trusting any IC50 run, calculate the Z' factor for that specific plate.
- : Standard deviation of positive (DMSO) and negative (max inhibition) controls.
- : Means of controls.
-
Standard: If
, the noise is too high to distinguish a 33 nM IC50 from a 50 nM IC50. Reject the plate.
Part 4: Mechanism of Action (Graphviz)
Understanding where TP-472 acts helps interpret the data. It is a competitive inhibitor of the Acetyl-Lysine (KAc) binding pocket.
Figure 2: Competitive displacement mechanism. TP-472 prevents BRD9 from reading acetylated chromatin marks.
References
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
-
Sittampalam, G. S., et al. (2004). Assay Guidance Manual: Assay Operations for SAR Support. NCBI Bookshelf.[2][3]
-
Structural Genomics Consortium (SGC). (2016). TP-472: A Chemical Probe for BRD9/7.
-
Clyte. (2025).[4] Guide to Calculating and Interpreting IC50 & EC50 Values.
Sources
Validation & Comparative
TP-472 Negative Control Compound Recommendations
This guide provides a rigorous technical comparison of TP-472 and its designated negative control, TP-472N, designed for researchers investigating BRD9/7 chromatin remodeling complexes.
Executive Summary
TP-472 is a potent, selective chemical probe for the bromodomains of BRD9 and BRD7 , key components of the SWI/SNF (BAF) and PBAF chromatin-remodeling complexes. To distinguish genuine on-target biological effects from off-target toxicity, the Structural Genomics Consortium (SGC) and associated partners have developed TP-472N as the matched negative control.
Core Recommendation: In all functional assays (cellular viability, chromatin immunoprecipitation, or gene expression profiling), TP-472N must be run in parallel at identical concentrations to TP-472. Phenotypes observed with TP-472 but absent with TP-472N can be attributed to BRD9/7 inhibition with high confidence.
Compound Profile & Comparative Analysis
The following table contrasts the physicochemical and pharmacological profiles of the active probe and its negative control.
| Feature | Active Probe: TP-472 | Negative Control: TP-472N |
| Primary Target | BRD9 (Kd = 33 nM); BRD7 (Kd = 340 nM) | Inactive (Kd > 20 µM) |
| Mechanism | Competitive inhibition of Acetyl-Lysine binding | Steric null / Non-binding analog |
| Selectivity | >30-fold selective over other bromodomains | Broadly inactive against BRD family |
| Chemical Role | Displaces BRD9 from chromatin | Controls for physicochemical off-targets |
| Solubility | DMSO: Soluble (>10 mM) | DMSO: Soluble (>10 mM) |
| CAS Number | 2079895-62-6 | Varies by vendor |
| Key Off-Targets | Adenosine A1 (weak), PDE3A (weak) | Adenosine A1/A3 (weak), GABA Cl- channel |
Technical Insight: While TP-472 is highly selective, it shows weak activity against Adenosine A1 receptors. Crucially, TP-472N also shows weak binding to Adenosine receptors. This makes TP-472N an excellent control, as it allows researchers to subtract out these specific off-target effects from the final data analysis.
Mechanistic Rationale
TP-472 functions by occupying the acetyl-lysine binding pocket of the BRD9 bromodomain. This prevents the recruitment of the SWI/SNF complex to acetylated chromatin, thereby downregulating oncogenic transcriptional programs (e.g., ECM components in melanoma). TP-472N is structurally modified to prevent this specific hydrogen bonding interaction while retaining the scaffold's general properties.
Visualization: Mechanism of Action
The following diagram illustrates the specific disruption of the BRD9-Chromatin axis by TP-472 and the lack of effect by TP-472N.
Caption: TP-472 competitively inhibits BRD9 chromatin recruitment, halting transcription. TP-472N fails to bind BRD9, leaving the complex intact.
Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols utilize a "matched-pair" approach.
Protocol A: Cellular Viability Assay (Melanoma Model)
Context: TP-472 is known to inhibit growth in A375 melanoma cells by downregulating Extracellular Matrix (ECM) genes.[1]
Materials:
-
Cell Line: A375 (BRAF mutant melanoma).
-
Compounds: TP-472 (10 mM stock in DMSO), TP-472N (10 mM stock in DMSO).
-
Assay: CellTiter-Glo or Resazurin reduction.
Step-by-Step Methodology:
-
Seeding: Plate A375 cells at 2,000 cells/well in 96-well plates. Allow adherence for 24 hours.
-
Preparation: Prepare a serial dilution (1:3) of both TP-472 and TP-472N in media. Range: 10 µM down to 1 nM. Ensure final DMSO concentration is <0.1% and consistent across all wells.
-
Treatment:
-
Group A: TP-472 (Active)
-
Group B: TP-472N (Control)
-
Group C: DMSO Vehicle (Baseline)
-
-
Incubation: Incubate cells for 72 to 96 hours . (Note: Epigenetic effects often require extended duration for phenotypic onset).
-
Readout: Add detection reagent and measure luminescence/fluorescence.
-
Validation Logic:
-
Calculate IC50 for TP-472.
-
Pass Criteria: TP-472N must show no significant toxicity at concentrations where TP-472 shows maximal efficacy (e.g., at 1–5 µM). If TP-472N kills cells at 5 µM, the effect is likely off-target toxicity, not BRD9 inhibition.
-
Protocol B: Target Engagement (Self-Validating System)
Before claiming a phenotypic effect, confirm the probe entered the cell and engaged BRD9.
-
Method: Cellular Thermal Shift Assay (CETSA) or NanoBRET.
-
Execution: Treat cells with 1 µM TP-472 or TP-472N for 2 hours.
-
Readout: Measure the thermal stability of BRD9 protein.
-
Expectation: TP-472 should significantly shift the melting temperature (Tm) of BRD9 (stabilization). TP-472N should cause zero shift in Tm compared to DMSO.
Visualization: Experimental Workflow
This workflow ensures that data is filtered through the negative control to remove false positives.
Caption: Logical flow for validating BRD9-dependence. Only a differential response confirms on-target mechanism.
Critical Analysis & Interpretation
Why TP-472N is Superior to Enantiomers
While some chemical probes use an inactive enantiomer (e.g., the (+)-isomer vs (-)-isomer) as a control, TP-472 is an achiral molecule (or used as a specific isomer where the control is a structural analog). TP-472N is a structural analog specifically synthesized to delete the key hydrogen-bond donor/acceptor required for the bromodomain asparagine interaction. This is often superior to enantiomers because enantiomers can sometimes have their own distinct off-target profiles. TP-472N retains the exact physicochemical scaffold, ensuring that membrane permeability and metabolic stability mimic the active probe.
Troubleshooting
-
Scenario: TP-472N shows activity at 10 µM.
-
Diagnosis: At high concentrations (>10 µM), scaffold-based off-targets (like Adenosine receptors) may be engaged.
-
Resolution: Titrate down. A "therapeutic window" should exist between 100 nM and 1 µM where TP-472 is active and TP-472N is inert. If the phenotype only appears at >10 µM for TP-472, it is likely non-specific.
References
-
Structural Genomics Consortium (SGC). TP-472: A BRD9/7 Probe.[1][2] SGC Chemical Probes. Available at: [Link]
-
Remillard, D., et al. (2021). The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis. Cancers (Basel). Available at: [Link]
-
Chemical Probes Portal. TP-472 Probe Characterization. Available at: [Link]
Sources
A Researcher's Guide to Western Blot Validation of TP-472-Mediated BRD9 Degradation
This guide provides an in-depth, objective comparison of Western blotting with other common techniques for validating the degradation of Bromodomain-containing protein 9 (BRD9) induced by the chemical probe TP-472. It is intended for researchers, scientists, and drug development professionals seeking to rigorously quantify targeted protein degradation.
Introduction: Targeting BRD9 for Degradation
Bromodomain-containing protein 9 (BRD9), a subunit of the BAF (SWI/SNF) chromatin remodeling complex, has emerged as a compelling therapeutic target in several cancers, including synovial sarcoma and acute myeloid leukemia.[1][2] Unlike traditional inhibitors that only block a protein's function, a newer therapeutic strategy known as targeted protein degradation (TPD) aims to eliminate the protein from the cell entirely. This is achieved using heterobifunctional molecules, or "degraders," that bring the target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[3]
TP-472 is a potent and selective chemical probe that inhibits BRD9 and BRD7.[4] While originally characterized as an inhibitor, its validation as a potential degrader or its use in studies involving BRD9 degradation requires precise measurement of protein levels. Western blotting stands as the foundational technique for this purpose.[3][5] This guide will detail the "why" and "how" of using Western blot for this application and compare it to alternative methodologies.
The Central Role of Western Blot in TPD
Western blotting is a cornerstone technique in molecular biology used to detect and quantify a specific protein within a complex mixture, such as a cell lysate.[6] Its power in TPD studies lies in its ability to provide a direct, visual confirmation of the disappearance of the target protein. A successful degradation event is observed as a dose-dependent reduction or complete loss of the protein band corresponding to BRD9. This allows for the determination of key parameters like the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[3]
Mechanism of Action: TP-472 and BRD9 Degradation
The following diagram illustrates the hypothetical mechanism by which a degrader molecule facilitates the targeted degradation of BRD9.
Caption: Mechanism of Targeted Protein Degradation.
Detailed Protocol: Quantitative Western Blot for BRD9 Degradation
This protocol is a self-validating system, incorporating essential controls to ensure data integrity. The causality behind each step is explained to provide a deeper understanding.
Experimental Workflow Overview
Caption: Western Blot Workflow for Degradation Analysis.
Step 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express BRD9, such as the acute myeloid leukemia line MOLM-13 or a prostate cancer cell line.[7]
-
Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest (e.g., 60-80% confluency for adherent cells).
-
Treatment: Treat cells with a dose-response curve of TP-472 (e.g., 0, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).
-
Rationale: A wide concentration range is crucial to accurately determine the DC50 and to observe potential "hook effects," where degradation efficiency decreases at very high concentrations.[3]
-
Vehicle Control: Include a vehicle-only control (e.g., 0.1% DMSO) to establish the baseline BRD9 level.
-
Step 2: Cell Lysis and Protein Quantification
-
Lysis: After the treatment period (e.g., 18-24 hours), wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Harvesting: Scrape the cells and centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[3]
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[3]
-
Rationale: Accurate quantification is essential for loading equal amounts of protein for each sample, which is the first step in ensuring valid downstream comparisons.[11]
-
Step 3: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[3]
-
Electrophoresis: Load equal protein amounts into the wells of an SDS-polyacrylamide gel and separate the proteins by size.[3]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3][9]
Step 4: Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST)).[3]
-
Rationale: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise.[6]
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody specific for BRD9.
-
Rationale: The choice of a highly specific and validated primary antibody is the most critical factor for a successful Western blot. Use an antibody previously validated for Western blotting at a recommended dilution.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody.[3][6]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[3]
-
Rationale: Use a substrate with a wide dynamic range to avoid signal saturation, which is crucial for accurate quantification.[11]
-
Step 5: Data Analysis
-
Densitometry: Quantify the band intensity for BRD9 in each lane using densitometry software.[3]
-
Normalization: To correct for any variations in protein loading, normalize the BRD9 band intensity to that of a loading control protein (e.g., GAPDH, β-actin, or total protein stain).[3][11]
-
Rationale: A reliable loading control should have stable expression across all treatment conditions. Its signal must also be within the linear dynamic range.[11]
-
-
Calculate Degradation: Express the normalized BRD9 level in each treated sample as a percentage of the vehicle control. Plot this percentage against the log of the TP-472 concentration to generate a dose-response curve and calculate the DC50 and Dmax.[3]
Comparison with Alternative Validation Methods
While Western blotting is the gold standard for final validation, other methods offer advantages in throughput, quantification, or biological context.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Western Blot | Size-based protein separation followed by antibody-based detection on a membrane.[6] | Provides protein size confirmation; widely accessible; direct visualization of protein loss.[5][12] | Low throughput; semi-quantitative without careful optimization; requires high-quality antibodies.[5][13] | Orthogonal validation; detailed dose-response curves; confirming on-target degradation. |
| ELISA / MSD | Antibody-based capture and detection of a protein in a multi-well plate format.[14][15] | High throughput; highly quantitative; requires less sample material.[15] | No protein size information; susceptible to antibody cross-reactivity; can be expensive to develop.[16] | High-throughput screening (HTS) of degrader libraries; rapid DC50 determination. |
| Mass Spectrometry (Proteomics) | Digestion of total cellular protein into peptides, which are then identified and quantified by their mass-to-charge ratio. | Unbiased, global view of protein changes; can identify off-target effects; does not require antibodies. | Technically complex; high cost; data analysis is computationally intensive.[17] | Unbiased off-target analysis; discovery of downstream pathway effects. |
| HiBiT Lytic Assay | A luminescent peptide tag (HiBiT) is inserted into the endogenous gene using CRISPR. Protein levels are measured by adding a complementary polypeptide (LgBiT) and substrate to cell lysate.[13] | Highly sensitive and quantitative; wide dynamic range; no antibody needed; high throughput.[13] | Requires genetic engineering of the target cell line; the tag could potentially alter protein function or degradation kinetics.[5] | HTS; detailed kinetic analysis of degradation and resynthesis. |
| Immunofluorescence (IF) | Uses antibodies to visualize the location and abundance of a protein within fixed cells via microscopy.[14][16] | Provides spatial information (e.g., nuclear vs. cytoplasmic degradation); single-cell resolution.[14] | Generally not quantitative; lower throughput; subject to imaging and analysis artifacts. | Confirming degradation in a specific subcellular compartment; analyzing heterogeneous cell populations. |
Conclusion
Western blotting remains an indispensable and robust method for the definitive validation of targeted protein degradation.[3] Its ability to provide direct, size-specific evidence of protein loss is unparalleled. For rigorous validation of a degrader like TP-472 against BRD9, a carefully optimized and controlled Western blot protocol is essential for generating reliable, publication-quality data. While higher-throughput methods like HiBiT or ELISA are powerful tools for initial screening, the final confirmation of dose-dependent degradation relies on the trusted and transparent results provided by Western blotting.[5][13][14]
References
-
Selvita. PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Available from: [Link]
-
Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis. Available from: [Link]
-
Urbanucci, A. et al. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression. Oncogene. Available from: [Link]
-
ResearchGate. BRD9 regulates the localization of BRD4 at R-loop-prone sites. (A)... | Download Scientific Diagram. Available from: [Link]
-
Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. Available from: [Link]
-
Ma'ayan Lab. BRD9 Gene. Available from: [Link]
-
The Human Protein Atlas. BRD9 protein expression summary. Available from: [Link]
-
CiteAb. CiteAb's introductory guide: western blotting alternatives. Available from: [Link]
-
ResearchGate. Is western blotting a good tool for target protein quantification? Available from: [Link]
-
Oreate AI Blog. Beyond the Blot: Exploring Alternatives to Western Blotting. Available from: [Link]
-
Frontiers. The molecular mechanism of thrombospondin family members in cardiovascular diseases. Available from: [Link]
-
ResearchGate. Alternative way to examine protein expression without using a western blot? Available from: [Link]
-
Remillard, D. et al. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. Cell Chemical Biology. Available from: [Link]
-
Gurbani, D. et al. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis. Cancers. Available from: [Link]
-
Hughes, S.J. et al. Selective degradation of BRD9 by a DCAF16-recruiting targeted glue: mode of action elucidation and in vivo proof of concept. bioRxiv. Available from: [Link]
-
Remillard, D. et al. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. PubMed. Available from: [Link]
Sources
- 1. Gene - BRD9 [maayanlab.cloud]
- 2. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.co.jp [promega.co.jp]
- 6. bosterbio.com [bosterbio.com]
- 7. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
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- 14. Beyond the Blot: Exploring Alternatives to Western Blotting - Oreate AI Blog [oreateai.com]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
TP-472 vs. CRISPR-Cas9: Dissecting BRD9 Function in Chromatin Remodeling
Topic: TP-472 (Chemical Probe) vs. CRISPR-Cas9 BRD9 Knockout (Genetic Perturbation) Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Discovery Scientists
Executive Summary: The "Scaffold vs. Reader" Dichotomy
This guide provides a rigorous technical comparison between TP-472 , a selective chemical probe targeting the BRD9 bromodomain, and CRISPR-Cas9 mediated knockout of the BRD9 gene.
While both methods perturb BRD9, they interrogate fundamentally different biological mechanisms.[1] TP-472 inhibits the epigenetic reading function (acetyl-lysine recognition) without disrupting the protein's structural integrity. CRISPR-Cas9 eliminates the entire protein, ablating both the reading function and BRD9's critical scaffolding role within the non-canonical BAF (ncBAF) complex.
The Bottom Line:
-
Use TP-472 to study acute transcriptional changes driven specifically by the BRD9 bromodomain or to validate "druggability" via small molecule inhibition.
-
Use CRISPR-Cas9 to determine the total essentiality of BRD9, particularly in contexts like Synovial Sarcoma where the protein scaffold is required for ncBAF complex stability, rendering TP-472 phenotypically silent in comparison.
Mechanistic Divergence
To interpret your data correctly, you must understand the structural consequences of each perturbation.
Structural Impact Diagram
The following diagram illustrates the critical difference: TP-472 leaves the ncBAF complex intact, whereas CRISPR causes complex destabilization.
Figure 1: Mechanistic comparison. TP-472 blocks the reader domain but maintains the complex. CRISPR removes the protein, often leading to the collapse of the ncBAF complex.
Comparative Data Analysis
The following table synthesizes performance metrics derived from Structural Genomics Consortium (SGC) data and key literature (e.g., eLife 2018, Nature Comms).
| Feature | TP-472 (Chemical Probe) | CRISPR-Cas9 (Genetic KO) |
| Primary Target | BRD9 Bromodomain (KAc site) | BRD9 Gene (Exons) |
| Selectivity | High (Selectivity >30-fold over BETs). Note: Inhibits BRD7 (Kd ~340nM).[2] | Absolute (dependent on sgRNA design). No BRD7 cross-reactivity. |
| Kinetics | Rapid: Target engagement in minutes; transcriptional changes in <4 hours. | Slow: Requires days for editing, protein turnover, and phenotypic onset. |
| Reversibility | Reversible: Washout restores function. | Permanent: Genomic alteration is irreversible. |
| Complex Stability | Preserved: ncBAF complex remains assembled. | Compromised: Loss of BRD9 often destabilizes GLTSCR1/1L. |
| Phenotype (Synovial Sarcoma) | Weak/Modest: Inhibition of domain often fails to stop proliferation. | Lethal: Loss of protein scaffold kills SS18-SSX driven cells. |
| Phenotype (Melanoma/AML) | Strong: Downregulates ECM genes/induces apoptosis (context dependent). | Strong: Mimics drug effect, though often with broader transcriptional noise. |
Experimental Workflows
To generate a valid comparison, you cannot simply treat and sequence. You must account for the kinetic lag of CRISPR and the off-target profile of TP-472.
Protocol A: TP-472 Characterization (Acute Inhibition)
Goal: Assess immediate transcriptional consequences of bromodomain blockade.
-
Dose Selection:
-
Use TP-472 at 100 nM – 1 µM (Cellular EC50 is often ~320 nM).
-
Control: You must use TP-472N (negative control compound) at the same concentration to rule out chemotype-specific toxicity.
-
-
Target Engagement (Mandatory Validation):
-
Perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET .
-
Why? To prove the drug actually entered the nucleus and bound BRD9 in your specific cell line.
-
-
Timeline:
-
Harvest RNA/Protein at 4–6 hours for direct transcriptional targets.
-
Harvest at 24–48 hours for phenotypic assays (viability/apoptosis).
-
Protocol B: CRISPR-Cas9 Knockout (Chronic Loss)
Goal: Assess consequences of total protein loss.
-
gRNA Design:
-
Target early exons (e.g., Exon 2 or 3) common to all isoforms.
-
Use 2–3 independent gRNAs to control for off-target cutting.
-
-
Validation (The "Western Blot" Rule):
-
Do not rely solely on T7E1 or sequencing. You must demonstrate loss of protein via Western Blot, as in-frame mutations can leave a functional scaffold.
-
-
Timeline:
-
Transduce/Transfect -> Selection (Antibiotic/FACS) -> Day 5–7 Analysis.
-
Note: This delay allows compensatory mechanisms (e.g., upregulation of BRD7) to kick in, which TP-472 avoids.
-
Comparative Workflow Diagram
Figure 2: Temporal disparity. TP-472 allows analysis of immediate effects (hours), while CRISPR analyzes the equilibrium state after protein loss (days).
Critical Evaluation: Which Should You Use?
Scenario 1: Synovial Sarcoma (SS18-SSX Fusion)
-
Recommendation: CRISPR (or Targeted Degradation via dBRD9).
-
Reasoning: Research confirms that the scaffolding function of BRD9 is required to stabilize the SS18-SSX fusion on chromatin. TP-472 inhibits the bromodomain but leaves the scaffold intact, often resulting in a "false negative" where the drug fails to kill cells that are genetically dependent on BRD9.
Scenario 2: Melanoma or AML
-
Recommendation: TP-472 (with CRISPR validation).
-
Reasoning: In these contexts, the chromatin reading function (recognizing acetylated histones) drives oncogenic transcription (e.g., ECM genes in melanoma). TP-472 effectively mimics the therapeutic phenotype and is a better predictor of clinical small-molecule efficacy.
Scenario 3: Validating a New Drug Target
-
Recommendation: Both.
-
Reasoning: If CRISPR kills the cell but TP-472 does not, your target is likely the structure, not the domain. You should pivot your drug discovery strategy from Inhibitors to PROTACs (Degraders) .
References
-
Structural Genomics Consortium (SGC). TP-472: A Chemical Probe for BRD9/7. [Link]
-
Brien, G. L., et al. (2018). Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma. eLife, 7, e41305. [Link]
-
Michel, B. C., et al. (2018). A non-canonical SWI/SNF complex is a synthetic lethal target in cancers driven by BAF complex perturbation. Nature Cell Biology, 20(12), 1410–1420. [Link]
-
Inoue, D., et al. (2024). The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9. Cancer Research Communications. [Link]
-
Remillard, D., et al. (2017). Targeted protein degradation of the chromatin reader BRD9. Angewandte Chemie International Edition, 56(21), 5738-5743. (Foundational paper on dBRD9 vs Inhibitor distinction). [Link]
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A Researcher's Guide to the Reproducibility of TP-472 in Independent Epigenetic Screens
In the dynamic field of epigenetic research and drug development, the reliability of chemical probes is paramount. Reproducibility in independent screens is the gold standard by which we measure the utility and trustworthiness of these critical tools. This guide provides an in-depth comparison of the bromodomain and extra-terminal domain (BET) inhibitor, TP-472, and its performance in epigenetic screens. We will delve into its mechanism of action, compare it with alternative probes, and provide detailed experimental protocols to empower researchers to generate robust and reproducible data.
The Critical Role of Reproducibility in Epigenetic Screening
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as key drivers in health and disease.[1] High-throughput screening (HTS) of small molecule libraries has become a powerful approach to identify and characterize novel epigenetic modulators.[2] However, the value of any "hit" compound is entirely dependent on the reproducibility of its effects across different experimental systems and laboratories. Poorly characterized or non-selective chemical probes can lead to misleading results, wasted resources, and ultimately, a failure to translate promising findings into therapeutic benefits.[3] This guide focuses on TP-472, a chemical probe targeting the bromodomains of BRD7 and BRD9, and evaluates its performance with a critical eye on reproducibility.
TP-472: A Potent and Selective BRD7/9 Probe
TP-472 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9.[4] Bromodomains are "reader" domains that recognize acetylated lysine residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription.[5] BRD7 and BRD9 are components of the SWI/SNF chromatin remodeling complex, which has been implicated in various cancers.[6]
Mechanism of Action of TP-472
TP-472 competitively binds to the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains. This prevents the recruitment of the SWI/SNF complex to chromatin, thereby altering gene expression patterns. For instance, in melanoma, TP-472 has been shown to downregulate genes encoding extracellular matrix (ECM) proteins and upregulate pro-apoptotic genes, leading to the inhibition of tumor growth.[5][7]
Caption: TP-472 inhibits the interaction between BRD7/9 and acetylated histones.
Reproducibility of TP-472 in Independent Screens
A key indicator of a chemical probe's reliability is its consistent performance across multiple independent studies. TP-472 has demonstrated its utility in at least one unbiased epigenetic drug screen.
In a screen of 32 epigenetic inhibitors from the Structural Genomics Consortium (SGC) library, TP-472 was identified as the most potent inhibitor of melanoma cell growth in both short- and long-term survival assays.[5][7] This initial finding in a high-throughput format provides a strong basis for its further investigation and use.
While more published examples of TP-472 in diverse, independent high-throughput screens would further solidify its reputation for reproducibility, its initial success in a well-curated library screen is a positive indicator. Researchers are encouraged to contribute to the body of knowledge by publishing their findings, both positive and negative, when using this probe.
Comparative Analysis: TP-472 and Its Alternatives
To provide a comprehensive evaluation, it is essential to compare TP-472 with other available chemical probes targeting BRD7 and/or BRD9. The table below summarizes the key performance characteristics of TP-472 and its main alternatives: BI-9564, I-BRD9, and LP99.
| Compound | Target(s) | Binding Affinity (Kd, nM) | Selectivity | Key Off-Targets | Reference(s) |
| TP-472 | BRD7/9 | Not explicitly stated, but potent | Selective for BRD7/9 | Data not readily available | [8] |
| BI-9564 | BRD9 > BRD7 | BRD9: 14, BRD7: 239 | >30-fold selective over other bromodomains; inactive against BET family. | CECR2 (18-fold selective) | [1][4] |
| I-BRD9 | BRD9 | BRD9: high nM potency | >700-fold selective over BET family; >200-fold over BRD7. | Minimal off-targets reported in a broad panel. | [9][10] |
| LP99 | BRD7/9 | BRD9: 99, BRD7: 909 | Selective for BRD7/9 over a panel of 48 bromodomains. | Inactive against 55 receptors and ion channels at 10 µM. | [11] |
Note: Kd values represent the dissociation constant, with lower values indicating higher binding affinity.
This comparative data highlights the distinct profiles of these inhibitors. While TP-472 is a potent dual BRD7/9 inhibitor, I-BRD9 offers high selectivity for BRD9. BI-9564 also shows a preference for BRD9 over BRD7. LP99, like TP-472, is a dual inhibitor. The choice of probe will therefore depend on the specific biological question being addressed. For studies aiming to elucidate the specific roles of BRD9, the highly selective I-BRD9 may be the preferred tool. For investigating the combined effects of BRD7 and BRD9 inhibition, TP-472 or LP99 are suitable choices.
Experimental Protocols for Robust Epigenetic Screening
To ensure the generation of reproducible data, it is crucial to follow well-defined and validated experimental protocols. Below are detailed methodologies for key assays used to characterize bromodomain inhibitors like TP-472.
Workflow for a Cellular Epigenetic Screen
Sources
- 1. sajjadomics.com [sajjadomics.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Benchmarking TP-472 Against Pan-BET Inhibitors
The following guide provides a rigorous technical benchmarking of TP-472 (a selective BRD9/7 inhibitor) against standard pan-BET inhibitors (e.g., JQ1, I-BET762).
This document is structured to assist researchers in distinguishing between SWI/SNF complex modulation (via BRD9) and Super-Enhancer disruption (via BRD4), a critical differentiation in modern epigenetic drug discovery.
Differentiating Non-Canonical BAF Inhibition from General BET Suppression
Executive Summary: The Precision vs. Pan Paradigm
In epigenetic therapeutics, Pan-BET inhibitors (targeting BRD2, BRD3, BRD4, BRDT) function as "sledgehammers," collapsing super-enhancer structures and globally suppressing transcription factors like c-Myc. While potent, they suffer from dose-limiting toxicities (thrombocytopenia, GI toxicity) due to the essential role of BRD4 in tissue homeostasis.
TP-472 represents a "scalpel." It is a chemical probe selective for BRD9 (Kd = 33 nM) and BRD7 (Kd = 340 nM), components of the non-canonical BAF (ncBAF) and PBAF complexes, respectively. It spares the BET family, allowing researchers to interrogate specific chromatin remodeling dependencies without the confounding cytotoxicity of global BET inhibition.
Core Benchmarking Profile
| Feature | TP-472 (Selective Probe) | Pan-BET Inhibitors (e.g., JQ1, I-BET762) |
| Primary Target | BRD9 (ncBAF), BRD7 (PBAF) | BRD4 , BRD2 , BRD3 (BET Family) |
| Affinity (Kd) | 33 nM (BRD9) | ~50 nM (BRD4 - JQ1) |
| Selectivity | >30-fold vs. BET family | Non-selective within BET family |
| Complex Target | SWI/SNF (BAF) Remodeling Complex | Mediator Complex / P-TEFb |
| Primary Mechanism | ECM downregulation, Chromatin accessibility modulation | Transcriptional Pause Release (c-Myc downregulation) |
| Toxicity Profile | Generally well-tolerated in non-target tissues | GI Toxicity, Thrombocytopenia (Dose-limiting) |
Mechanistic Distinction & Signaling Pathways[1][2][3]
To validate TP-472 activity, one must prove that the observed phenotype is driven by BRD9/7 inhibition and not off-target BRD4 inhibition.
Pathway Visualization
The following diagram illustrates the divergent signaling consequences of treating a cell with TP-472 versus a Pan-BET inhibitor.
Figure 1: Divergent signaling cascades. TP-472 modulates chromatin remodeling via SWI/SNF, affecting ECM genes, while Pan-BET inhibitors block Pol II pause release, collapsing c-Myc and causing systemic toxicity.
Benchmarking Protocols: A Self-Validating System
To rigorously benchmark TP-472, you must employ a "Triangulation Strategy": Biochemical Potency , Cellular Engagement , and Phenotypic Specificity .
Experiment A: Biochemical Selectivity (The "Go/No-Go" Step)
Before cellular assays, confirm that your batch of TP-472 retains selectivity.
-
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen .
-
Objective: Establish the Selectivity Window.
-
Reagents: Recombinant BRD9 bromodomain, Recombinant BRD4 (BD1) bromodomain, Biotinylated acetyl-histone peptide.
Protocol:
-
Incubate 10 nM His-tagged BRD9 (or BRD4) with 10 nM Biotin-peptide.
-
Add TP-472 (Serial dilution: 0.1 nM to 10 µM).
-
Add Europium-labeled anti-His antibody and XL665-labeled Streptavidin.
-
Read: Measure FRET signal (665 nm / 620 nm ratio).
-
Validation Criteria:
-
TP-472 IC50 (BRD9): < 100 nM.
-
TP-472 IC50 (BRD4): > 3,000 nM (or >30-fold shift).
-
If TP-472 inhibits BRD4 < 1 µM, the compound has degraded or is impure; do not proceed.
-
Experiment B: Cellular Target Engagement (NanoBRET)
Biochemical potency does not guarantee cell permeability. Use NanoBRET to prove TP-472 engages BRD9 inside the nucleus.
-
Method: NanoBRET™ Target Engagement Assay (Promega).
-
Transfection: HEK293 cells transfected with NanoLuc-BRD9 or NanoLuc-BRD4 fusion vectors.
-
Tracer: Add cell-permeable fluorescent tracer (binds bromodomain).
-
Competition: Treat with TP-472. If TP-472 binds BRD9, it displaces the tracer, reducing BRET signal.
-
Benchmark:
-
TP-472: Should displace BRD9 tracer at low nM, but fail to displace BRD4 tracer.
-
JQ1: Should displace BRD4 tracer avidly, but fail to displace BRD9 tracer.
-
Experiment C: Phenotypic Differentiation (The "Mechanism Check")
This is the most critical experiment for researchers. You must demonstrate that TP-472 produces a biological signature distinct from JQ1.
Protocol: Differential Western Blotting
-
Cell Line: A375 (Melanoma) or AML cell line (BRD9-dependent).
-
Treatment Groups:
-
Vehicle (DMSO)
-
TP-472 (1 µM and 5 µM)
-
TP-472N (Negative Control - 5 µM)
-
JQ1 (500 nM - Positive Control for BETi)
-
-
Duration: 24 Hours.
-
Lysis & Blotting: Probe for:
-
c-Myc: The hallmark of BRD4 inhibition.
-
Cleaved PARP / Caspase-3: Apoptosis markers.
-
ECM Markers (Optional): Fibronectin or Collagen (specific to TP-472 mechanism in melanoma).
-
Data Interpretation Table:
| Marker | TP-472 Treatment | JQ1 Treatment | Interpretation |
| c-Myc Levels | No Change / Slight Decrease | Strong Decrease | Confirms TP-472 is not acting via BRD4. |
| Cleaved PARP | Increase | Increase | Both induce apoptosis, but via different pathways. |
| TP-472N Effect | No Effect | N/A | Confirms TP-472 effect is on-target. |
Safety & Toxicology: The Therapeutic Window
A major advantage of TP-472 is its potential to avoid the "on-target toxicity" associated with pan-BET inhibitors.
Comparative Toxicity Workflow
To demonstrate the superior safety profile of TP-472:
-
Cell Systems:
-
Assay: CellTiter-Glo (ATP viability) after 72 hours.
-
Result Analysis:
-
Calculate the Therapeutic Index (TI) :
. -
Pan-BET (JQ1): Typically shows a narrow TI (kills normal cells at concentrations near therapeutic dose).
-
TP-472: Should show a wide TI (high potency in cancer, low toxicity in normal cells).
-
References
-
Structural Genomics Consortium (SGC). TP-472: A Chemical Probe for BRD9/7. [Link]
-
Mason, L. D., et al. (2021). The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis.[1][3] Cancers.[1][3][4][5] [Link]
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. (Reference for JQ1/Pan-BET mechanism). [Link]
-
Hohmann, A. F., et al. (2016). Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition. Nature Chemical Biology. [Link]
Sources
- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modest reduction in c-myc expression has minimal effects on cell growth and apoptosis but dramatically reduces susceptibility to Ras and Raf transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanosensitive TRPV2 calcium channel promotes human melanoma invasiveness and metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of TP-472
As a Senior Application Scientist, it is paramount to instill a culture of safety that extends beyond the benchtop. The proper disposal of research chemicals is not merely a regulatory hurdle; it is a critical component of responsible research and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe disposal of TP-472, a potent and selective inhibitor of bromodomain BRD9.[1] Given the nature of this compound as a biologically active research chemical, it must be handled as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
This document is structured to provide not just a protocol, but a framework for thinking about the safe handling of novel chemical entities from acquisition to disposal.
Understanding the Waste: Characterization of TP-472
TP-472 is a solid organic compound with the molecular formula C20H19N3O2.[1] While a comprehensive safety data sheet (SDS) with specific disposal instructions is not widely available, its classification as a research chemical with potent biological activity necessitates a conservative approach. Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a material is classified as hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed by the EPA. For novel research compounds like TP-472, the toxicity characteristic is the primary concern.
| Property | Information | Source |
| Chemical Name | 3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methyl-benzamide | Cayman Chemical[1] |
| CAS Number | 2079895-62-6 | Cayman Chemical[1] |
| Physical Form | Solid | Cayman Chemical[1] |
| Solubility | Soluble in DMSO | Cayman Chemical[1] |
| Known Hazards | Biologically active compound. Not for human or veterinary use. | Cayman Chemical[1] |
Core Disposal Directive: A Step-by-Step Protocol
The following protocol is designed to ensure the safe and compliant disposal of TP-472. It is essential to consult with your institution's EHS department, as local regulations and facility-specific procedures may vary.
Step 1: Personal Protective Equipment (PPE)
Before handling TP-472 in any form, including for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Step 2: Segregation of Waste Streams
Proper segregation is crucial to prevent unintended chemical reactions and to ensure proper disposal.
-
Solid Waste: Collect any unused or expired TP-472 powder, as well as any lab debris contaminated with the solid (e.g., weighing paper, contaminated gloves, paper towels) in a designated, sealed container.
-
Liquid Waste: Solutions of TP-472 (e.g., in DMSO) should be collected in a separate, clearly labeled, and sealable container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
Step 3: Deactivation of Aqueous Solutions (Optional but Recommended)
For dilute aqueous solutions containing TP-472, deactivation through adsorption onto activated charcoal is a recommended best practice to minimize environmental impact.[2] This method has been shown to be effective for a wide range of pharmaceutical compounds.[2]
Protocol for Activated Charcoal Adsorption:
-
For every 100 mL of aqueous solution containing TP-472, add approximately 10 grams of activated charcoal.
-
Stir the mixture for at least one hour to ensure maximum adsorption.
-
Filter the mixture to separate the charcoal.
-
The spent charcoal is now considered hazardous waste and should be disposed of as solid chemical waste.
-
The treated filtrate, if permitted by your institution, may be disposable down the sanitary drain after confirming the absence of the compound via a suitable analytical method. Always consult with your EHS office before disposing of any treated filtrate.
Step 4: Labeling and Storage
Proper labeling is a cornerstone of safe laboratory practice and is mandated by the EPA.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "TP-472" and a list of any solvents present.
-
The approximate concentration and quantity of the waste should be indicated.
-
Ensure the container is sealed and stored in a designated satellite accumulation area.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed waste management facility.
-
Once your waste container is full or you are ready for a pickup, follow your institution's procedures for requesting a hazardous waste pickup.
-
This typically involves submitting an online request or contacting the EHS department directly.
-
Ensure all documentation, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" system tracks the waste from your lab to its final disposal.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of TP-472.
Caption: Workflow for the proper disposal of TP-472.
Causality and Trustworthiness in Protocol Design
The procedures outlined in this guide are based on established principles of chemical safety and hazardous waste management.
-
Segregation: Separating solid and liquid waste streams prevents potential reactions and ensures that the disposal facility can apply the most appropriate treatment method.
-
Deactivation: While not always mandatory, the deactivation of biologically active compounds with activated charcoal is a proactive measure to reduce their potential environmental impact. This step adds a layer of safety and demonstrates a commitment to responsible chemical handling.
-
Documentation: The "cradle-to-grave" approach, managed through hazardous waste manifests, ensures accountability and a clear chain of custody, which is a legal requirement and a cornerstone of trustworthy laboratory operations.
By adhering to these procedures, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment.
References
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
- How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
- Laboratory Deactivation and Move Guidelines. Stanford Environmental Health & Safety.
- Proper Handling of Hazardous Waste Guide. US EPA.
- 7.19.2 Deactivation Procedures. Cornell University Environmental Health and Safety.
-
Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications . ResearchGate. Retrieved February 21, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
